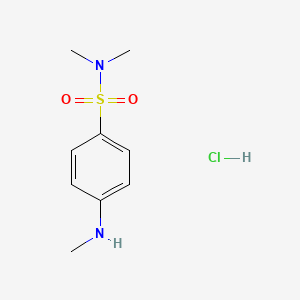

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Beschreibung

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, a methylamino group at the para position, and dimethylamino functionality. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Eigenschaften

CAS-Nummer |

1803570-35-5 |

|---|---|

Molekularformel |

C9H15ClN2O2S |

Molekulargewicht |

250.75 g/mol |

IUPAC-Name |

N,N-dimethyl-4-(methylamino)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H |

InChI-Schlüssel |

QIPCLQRPSVUDOM-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N(C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Dimethyl-4-(methylamino)benzol-1-sulfonamidhydrochlorid beinhaltet typischerweise die Reaktion von N,N-Dimethylanilin mit Chlorsulfonsäure, gefolgt von der Einführung einer Methylaminogruppe. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung automatisierter Reaktoren umfassen. Der Prozess beinhaltet die sorgfältige Handhabung von Reagenzien und die Verwendung von Reinigungstechniken wie Umkristallisation, um das Endprodukt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

N,N-Dimethyl-4-(methylamino)benzol-1-sulfonamidhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Sulfonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in entsprechende Amine umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonsäuren, Amine und substituierte Sulfonamide, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Antibacterial Studies : Research has shown that N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride exhibits potential antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, making it a candidate for further studies in antibiotic development .

Medicine

- Therapeutic Applications : Ongoing research is exploring its use in treating various bacterial infections. The compound's ability to inhibit bacterial growth positions it as a potential therapeutic agent in modern medicine .

Industrial Applications

- Intermediate in Pharmaceutical Synthesis : In industrial settings, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its properties allow for the development of new materials and drugs that target specific biological pathways.

Study 1: Antibacterial Efficacy

A study published in PubChem analyzed the antibacterial efficacy of sulfonamides, including this compound. The results indicated that this compound effectively inhibited bacterial growth comparable to established sulfa drugs, demonstrating its potential for therapeutic use against resistant bacterial strains .

Study 2: Mechanism of Action

Research highlighted in PMC explored the interaction of sulfonamides with bacterial enzymes. The study confirmed that this compound acts as a competitive inhibitor of dihydropteroate synthase, thereby blocking folate synthesis essential for bacterial survival .

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural features, physicochemical properties, and analytical data of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride and related sulfonamide derivatives from the evidence.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Complexity and Substituents The target compound features simpler substituents (-N(CH₃)₂ and -NHCH₃) compared to the bulky heterocycles in (e.g., benzo-dioxol and imidazole-thione groups in Compound 11) or the diazepane ring in Compound 10c (). These differences influence steric hindrance and binding interactions in biological systems .

Physicochemical Properties

- Melting Points : Compound 11 () exhibits a higher melting point (177–180°C) due to crystalline packing enhanced by chlorine and rigid heterocycles. The target compound’s melting point is likely lower, inferred from less polar substituents .

- Solubility : Hydrochloride salts (e.g., target compound, 10c in ) generally exhibit higher aqueous solubility than neutral sulfonamides (e.g., ’s compound). The diazepane moiety in 10c may further enhance solubility via amine protonation .

Spectroscopic Characteristics IR Spectroscopy: All compounds show S=O stretching vibrations near 1346–1157 cm⁻¹. The target compound’s N-H stretches (~3294–3398 cm⁻¹) align with secondary amines in and . Chlorine substituents () introduce additional C-Cl stretches (~543–624 cm⁻¹) . NMR: ’s compound displays distinct aromatic proton shifts (δ 7.2–7.8 ppm) due to electron-donating methoxy and naphthyl groups, whereas the target compound’s dimethylamino group would cause upfield shifts in adjacent protons .

Synthetic and Functional Applications Compounds in and are synthesized via thiol-alkylation or diazepane coupling, reflecting strategies applicable to the target compound’s synthesis. The use of PTSA () or HCl () as catalysts highlights common acid-mediated pathways .

Research Findings and Implications

- The target compound’s dimethylamino group balances hydrophilicity and steric demand .

- Salt Formation : Hydrochloride salts (e.g., target compound, 10c in ) improve bioavailability compared to free bases, critical for drug development .

- Biological Activity: Sulfonamides with heterocycles () often exhibit antimicrobial or kinase-inhibitory activity.

Biologische Aktivität

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 250.75 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water due to the sulfonamide functional group

The compound features a sulfonamide structure with both dimethylamino and methylamino groups, enhancing its solubility and biological activity compared to other sulfonamides.

This compound primarily functions as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and survival, making it a candidate for antibacterial applications.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit various bacterial strains effectively, similar to traditional sulfonamide antibiotics. The compound's mechanism involves blocking the folate synthesis pathway in bacteria, leading to their death .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its structural similarities to other known anticancer agents warrant further investigation into its potential role in cancer therapy. Preliminary findings indicate that it may affect cancer cell proliferation through mechanisms related to enzyme inhibition and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide | 1251925-49-1 | Similar sulfonamide structure; potential antibacterial activity |

| Sulfanilamide | 63-74-1 | Classic sulfonamide antibiotic; broad-spectrum antibacterial effects |

| N,N-Dimethyl-p-toluenesulfonamide | 99-97-8 | Used as an intermediate in organic synthesis; less bioactive than target compound |

This compound stands out due to its specific functional group arrangement, which enhances both solubility and biological efficacy compared to these related compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, confirming its potential as a broad-spectrum antibacterial agent.

- In Vitro Anticancer Activity : In laboratory settings, the compound showed promise in inhibiting the proliferation of specific cancer cell lines, indicating its potential for further development as an anticancer drug .

- Mechanistic Insights : Detailed investigations into its mechanism revealed that it interacts with key metabolic pathways in bacteria and cancer cells, providing insights into how structural modifications could enhance its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.